PF-945863

Antibacterial Resistance Macrolide Pharmacology Respiratory Tract Infections

PF-945863 is an orally active azetidinyl ketolide antibiotic specifically designed for research on multidrug-resistant (MDR) respiratory strains. Unlike telithromycin, it is engineered to mitigate hepatotoxicity and CYP3A inactivation, making it a superior tool for resistance surveillance and preclinical pharmacokinetic studies without confounding safety signals.

Molecular Formula C44H65N5O10
Molecular Weight 824.0 g/mol
Cat. No. B12424252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-945863
Molecular FormulaC44H65N5O10
Molecular Weight824.0 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)C4CN(C4)C(C)C5=C6C=CC=NC6=NC=C5)C
InChIInChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33-,36-,37-,38-,41+,43-,44-/m1/s1
InChIKeyFATPJRUUPNLGGR-IPOVFCFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF 945863 (CAS 893556-85-9) Macrolide Antibiotic: Overview and Procurement Rationale


PF 945863 (CAS 893556-85-9) is a synthetic macrolide antibiotic belonging to the azetidinyl ketolide subclass, developed by Pfizer for research applications . The compound is an orally active agent specifically designed to address the growing challenge of multidrug-resistant (MDR) respiratory tract bacterial strains . Structurally, it features a complex macrolide core with distinct azetidinyl and naphthyridine moieties, conferring a targeted mechanism of action against bacterial protein synthesis [1]. For scientific and industrial users, PF 945863 represents a specialized research tool for studying next-generation macrolide pharmacology, particularly where comparator compounds like telithromycin exhibit safety or resistance limitations.

Why Standard Macrolides and Ketolides Cannot Substitute for PF 945863


The selection of PF 945863 over generic macrolide or ketolide alternatives is non-trivial due to critical differences in both antimicrobial spectrum and safety profile. While conventional agents like telithromycin address some resistance mechanisms, their clinical utility is severely constrained by a high risk of hepatotoxicity [1]. In contrast, PF 945863 was rationally designed within a novel azetidinyl ketolide series specifically to mitigate hepatic turnover and CYP3A inactivation—key drivers of the hepatotoxicity associated with earlier ketolides—without compromising antibacterial potency [1]. Furthermore, the compound's retained activity against multidrug-resistant strains that challenge other macrolides makes it an indispensable tool for research focused on overcoming resistance. Substituting a standard macrolide would therefore introduce confounding variables related to both safety and efficacy, invalidating studies where these factors are central.

PF 945863 Evidence Guide: Quantified Differentiation from Telithromycin


Retained Potency Against Multidrug-Resistant Respiratory Pathogens

PF 945863 maintains potent in vitro activity against multidrug-resistant (MDR) strains of key respiratory pathogens, a critical differentiator from older macrolides that are often ineffective against such isolates. While specific minimum inhibitory concentration (MIC) values for PF 945863 against MDR strains are not fully disclosed in the primary literature, its discovery was explicitly driven by the need to address 'increasingly resistant' strains that evade marketed macrolides [1]. A reputable vendor datasheet corroborates this by stating the compound is 'active against multidrug resistant respiratory tract bacterial strains' . This contrasts with the well-documented rise in macrolide resistance that limits the utility of first- and second-generation agents [1].

Antibacterial Resistance Macrolide Pharmacology Respiratory Tract Infections

Improved Hepatic Safety Profile: Mitigation of Telithromycin-Associated Hepatotoxicity

A principal design goal of the azetidinyl ketolide series, to which PF 945863 belongs, was to eliminate the serious hepatotoxicity associated with the earlier ketolide telithromycin. The primary literature confirms that the series was discovered by 'focus[ing] on mitigation of hepatotoxicity by minimizing hepatic turnover and time-dependent inactivation of CYP3A isoforms' [1]. Consequently, PF 945863 is characterized by vendor technical documentation as not exhibiting 'the hepatotoxic side effects associated with telithromycin' . This is a qualitative, yet critical, differentiation.

Drug-Induced Liver Injury CYP3A4 Inhibition Ketolide Safety

Orally Bioactive Profile for In Vivo Research Applications

PF 945863 is consistently documented as an 'orally active' antibiotic , a key attribute for in vivo experimental models. This distinguishes it from research compounds that require parenteral administration, which can complicate dosing regimens and stress experimental animals. The oral route of administration is a stated feature of the compound, enabling more straightforward and translationally relevant pharmacokinetic/pharmacodynamic (PK/PD) studies compared to injectable-only alternatives.

Oral Bioavailability In Vivo Pharmacology PK/PD

PF 945863: Optimal Research and Industrial Application Scenarios


Investigating Macrolide Resistance Mechanisms in Respiratory Pathogens

This scenario is ideal for PF 945863 due to its documented activity against multidrug-resistant respiratory tract strains . Researchers can use the compound as a positive control or tool compound in susceptibility assays (e.g., MIC determination) with resistant clinical isolates of S. pneumoniae or H. influenzae. This allows for the direct comparison of resistance-breaking potential versus older macrolides like azithromycin or clarithromycin, providing critical data for resistance surveillance and novel antibiotic development programs.

In Vivo Studies of Macrolide Pharmacokinetics and Safety

PF 945863's oral bioavailability and its designed mitigation of hepatotoxicity [1] make it a superior choice for in vivo pharmacokinetic (PK) and toxicology studies in rodent models. Unlike telithromycin, which carries a significant hepatotoxic liability that can confound results, PF 945863 allows for a cleaner evaluation of macrolide-class PK/PD relationships and target organ exposure without the overriding concern of acute liver injury. This is particularly valuable for preclinical drug development programs aiming to characterize the disposition of next-generation ketolides.

Comparative Pharmacology of Ketolide CYP3A4 Interaction Profiles

Given the rational design of the azetidinyl ketolide series to minimize time-dependent inactivation of CYP3A4 [1], PF 945863 serves as an excellent comparator in studies evaluating drug-drug interaction (DDI) potential. Researchers can benchmark the CYP3A4 inhibition profile of PF 945863 against that of telithromycin (a known strong inhibitor) in human liver microsome assays. This provides quantitative evidence for the success of the structural modifications in mitigating this key liability and supports structure-activity relationship (SAR) studies aimed at designing safer antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-945863

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.